4-Bromo-2-nitrocinnamic acid

描述

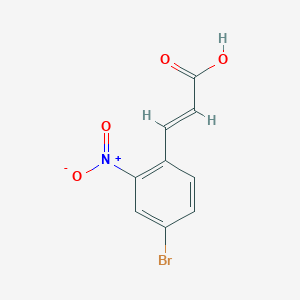

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4-bromo-2-nitrophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO4/c10-7-3-1-6(2-4-9(12)13)8(5-7)11(14)15/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPPLDWZFIDADCX-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1Br)[N+](=O)[O-])/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches to 4 Bromo 2 Nitrocinnamic Acid and Its Analogues

Established Synthetic Pathways for Cinnamic Acids and Their Adaptations

The creation of the core cinnamic acid structure, an arylpropenoic acid, is a cornerstone of organic synthesis. Several named reactions have become standard methods for this transformation, each involving the condensation of an aromatic aldehyde with a component that provides the additional two carbons of the propenoic acid chain.

These condensation reactions are fundamental to the synthesis of cinnamic acids from aromatic aldehydes.

Perkin Reaction: This reaction is a well-established method for synthesizing α,β-unsaturated aromatic acids. thepharmajournal.com It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding carboxylic acid, which acts as a base catalyst. thepharmajournal.comjocpr.com For instance, the classic synthesis of cinnamic acid itself involves heating benzaldehyde (B42025) with acetic anhydride and sodium acetate. bu.edu A primary drawback of the Perkin reaction is the requirement for high temperatures and long reaction times, and the potential for side-product formation when the aldehyde can undergo self-condensation. jocpr.combu.edu

Knoevenagel Condensation: This reaction provides a more versatile and milder alternative to the Perkin reaction. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base, typically an amine like piperidine. wikipedia.orgnih.gov Common active methylene compounds include malonic acid, diethyl malonate, and cyanoacetic acid. wikipedia.org The reaction proceeds through a nucleophilic addition followed by dehydration to yield the α,β-unsaturated product. wikipedia.org

Doebner Modification: A significant variation of the Knoevenagel condensation is the Doebner modification, which specifically uses malonic acid as the active methylene component with pyridine (B92270) as the solvent and often a catalytic amount of piperidine. bu.eduwikipedia.orgnih.gov A key feature of this modification is that the initial condensation product undergoes decarboxylation (loss of CO₂) under the reaction conditions, directly yielding the cinnamic acid derivative. wikipedia.orgnih.gov This method is often more efficient than the Perkin reaction, requiring lower temperatures and shorter reaction times, with yields for cinnamic acid reported in the 70-80% range. bu.edu

Table 1: Comparison of Condensation Reactions for Cinnamic Acid Synthesis

| Reaction | Aldehyde Component | Methylene Component | Catalyst/Solvent | Key Feature |

| Perkin Reaction | Aromatic Aldehyde | Acid Anhydride | Alkali Salt of Acid | High temperatures required; classic method. jocpr.combu.edu |

| Knoevenagel Condensation | Aldehyde or Ketone | Active Methylene Compound | Weak Base (e.g., Piperidine) | Milder conditions; versatile. wikipedia.org |

| Doebner Modification | Aldehyde | Malonic Acid | Pyridine/Piperidine | Condensation followed by in-situ decarboxylation. wikipedia.orgnih.gov |

The Wittig reaction is a powerful and widely used method for forming alkenes by reacting a carbonyl compound (an aldehyde or ketone) with a phosphonium (B103445) ylide (a Wittig reagent). nih.gov This reaction is particularly valuable for synthesizing cinnamic acids and their esters due to its high degree of reliability and control over the position of the newly formed double bond. nih.gov

The synthesis typically involves reacting a substituted benzaldehyde with a phosphorus ylide, such as (carboxymethyl)triphenylphosphonium bromide or its corresponding ester ylide. The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine (B44618) oxide. harvard.edu One of the significant advantages of the Wittig olefination is its stereoselectivity. The geometry of the resulting double bond (E or Z) can often be controlled by the choice of ylide (stabilized or non-stabilized) and reaction conditions. nih.govharvard.edu For the synthesis of trans-cinnamic acid derivatives, which are generally more stable, stabilized ylides are often employed. acs.org Furthermore, one-pot Wittig olefination-hydrolysis procedures have been developed where an aldehyde is reacted with an alkoxycarbonylmethylidenetriphenylphosphorane, and the resulting cinnamate (B1238496) ester is hydrolyzed in situ to the corresponding cinnamic acid, simplifying the workup process. researchgate.netresearchgate.net

Targeted Synthesis of Halogenated and Nitrated Cinnamic Acids

The synthesis of 4-bromo-2-nitrocinnamic acid requires precise control over the introduction of the bromine and nitro substituents on the aromatic ring. The electronic properties of these groups and their directing effects are critical considerations in designing a synthetic route.

The placement of substituents on a benzene (B151609) ring is governed by the directing effects of the groups already present. For this compound, the desired substitution pattern is a bromine atom at position 4 and a nitro group at position 2 relative to the propenoic acid side chain.

Nitration: The nitro group (-NO₂) is a strong deactivating, meta-directing group. Direct nitration of cinnamic acid or its esters tends to yield a mixture of ortho- and para-nitro isomers, with the para-isomer often predominating. rsc.org Achieving specific ortho-nitration in the presence of an activating side chain can be challenging.

Bromination: The bromine atom (-Br) is a deactivating but ortho-, para-directing group. Electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. nih.gov Reagents such as N-bromosuccinimide (NBS) in acetonitrile (B52724) or specialized brominating agents can be used to achieve regioselectivity. nih.gov

Given these directing effects, a common strategy for synthesizing polysubstituted aromatic compounds is to start with a precursor that already contains the desired substituents. For this compound, a logical precursor is 4-bromo-2-nitrobenzaldehyde (B1297750). The synthesis of this aldehyde can be achieved, for example, from 4-bromoaniline, which is first acetylated to 4-bromoacetanilide. Nitration of this intermediate followed by hydrolysis of the acetanilide (B955) group yields 4-bromo-2-nitroaniline, which can then be converted to the desired aldehyde via reactions such as the Sandmeyer or Gattermann reaction. prepchem.com Once 4-bromo-2-nitrobenzaldehyde is obtained, it can be converted to this compound using one of the condensation reactions described previously, such as the Doebner or Knoevenagel reaction.

The assembly of complex molecules like substituted cinnamic acids can be approached through two primary strategies: convergent and divergent synthesis.

Divergent Synthesis: In a divergent synthesis, a common intermediate is used to create a library of related compounds through various subsequent reactions. For example, one could start with cinnamic acid and then perform electrophilic aromatic substitution reactions. However, this approach is less suitable for this compound due to the difficulty in controlling the regioselectivity of both bromination and nitration on the activated/deactivated ring system of cinnamic acid itself. The propenoic acid group is deactivating, directing incoming electrophiles to the meta position, which would not yield the desired 2,4-substitution pattern.

Derivatization Strategies for this compound

The structure of this compound possesses several reactive sites—the carboxylic acid group, the alkene double bond, and the nitro group—that allow for a wide range of chemical modifications to produce various derivatives. nih.gov

Carboxylic Acid Group: The carboxyl moiety is readily converted into other functional groups.

Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via activation with reagents like carbodiimides yields the corresponding esters. These esters are often used in cosmetic applications or as intermediates in further syntheses. jocpr.com

Amidation: The carboxylic acid can be activated (e.g., by conversion to an acyl chloride or using coupling reagents like EDC) and reacted with primary or secondary amines to form a diverse range of cinnamamides. nih.govnih.gov These derivatives are of significant interest in medicinal chemistry.

Alkene Double Bond: The double bond can undergo various addition reactions.

Reduction: Catalytic hydrogenation can reduce the double bond to form 4-bromo-2-nitrophenylpropanoic acid. Selective reduction without affecting the nitro group can be achieved using specific catalysts and conditions.

Halogenation: The addition of halogens like bromine (Br₂) across the double bond can occur, leading to dibromo derivatives. rsc.org

Nitro Group: The nitro group is a versatile functional group that can be readily transformed.

Reduction: The most common derivatization is the reduction of the nitro group to an amine (-NH₂), yielding 4-bromo-2-aminocinnamic acid. This transformation can be accomplished using various reducing agents, such as metal catalysts (e.g., Pd/C) with hydrogen gas, or metals in acid (e.g., Sn/HCl). The resulting amino group can then be further modified.

Table 2: Potential Derivatization Reactions of this compound

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Cinnamate Ester |

| Carboxylic Acid | Amidation | Amine, Coupling Agent (e.g., EDC) | Cinnamamide |

| Alkene | Reduction | H₂, Pd/C | Substituted Phenylpropanoic Acid |

| Alkene | Bromination | Br₂ | 2,3-Dibromopropanoic Acid Derivative |

| Nitro Group | Reduction | Sn/HCl or H₂/Pd-C | 2-Aminocinnamic Acid Derivative |

Chemical Transformations of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)

The carboxylic acid group of this compound is a prime site for modification, allowing for the synthesis of esters and amides with potential applications in medicinal chemistry and materials science.

Esterification: The conversion of this compound to its corresponding esters can be achieved through various established methods. One of the most common approaches is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards the ester product. For instance, the esterification of 4-nitrocinnamic acid, a related compound, has been successfully performed using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent in the presence of 4-dimethylaminopyridine (B28879) (DMAP) and an appropriate alcohol. tandfonline.com This method is particularly useful for more sensitive alcohols where acidic conditions might be detrimental.

| Esterification Method | Reagents | General Conditions | Applicability |

| Fischer-Speier Esterification | Alcohol, Strong Acid Catalyst (e.g., H₂SO₄) | Reflux | Simple alcohols |

| DCC/DMAP Coupling | Alcohol, DCC, DMAP | Room Temperature | Sensitive alcohols |

Amidation: The synthesis of amides from this compound involves the coupling of the carboxylic acid with a primary or secondary amine. This transformation is often facilitated by the use of coupling agents to activate the carboxylic acid. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with a suitable solvent like anhydrous tetrahydrofuran (B95107) (THF) have been shown to be effective for the amidation of cinnamic acid. analis.com.my The reaction conditions, including temperature and stoichiometry, can be optimized to achieve high yields of the desired amide. Boric acid has also been reported as a green and efficient catalyst for the direct amidation of carboxylic acids, including derivatives of cinnamic acid. orgsyn.org

| Amidation Method | Reagents | General Conditions | Key Features |

| Carbodiimide Coupling | Amine, EDC or DCC | Anhydrous solvent (e.g., THF), 60°C | High yield, simplified work-up |

| Boric Acid Catalysis | Amine, Boric Acid | Varies | Green, inexpensive catalyst |

Modifications of the Alkenyl Side Chain

The exocyclic double bond in this compound presents another key site for chemical manipulation, allowing for the introduction of new functional groups and the alteration of the compound's stereochemistry and electronic properties.

One common modification is the bromination of the double bond. This electrophilic addition reaction typically proceeds by treating the cinnamic acid derivative with bromine (Br₂) in a suitable solvent like dichloromethane. The reaction leads to the formation of a dibromo derivative, which can serve as a precursor for further transformations.

Another important transformation is the catalytic hydrogenation of the alkenyl double bond. This reduction reaction is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). The reaction selectively reduces the double bond to a single bond, yielding the corresponding 3-(4-bromo-2-nitrophenyl)propanoic acid. It is noteworthy that under certain conditions, the nitro group can also be reduced. However, catalysts like Raney nickel have been shown to selectively reduce the nitro group in the presence of a carbon-carbon double bond in nitrocinnamic acids and their esters. acs.org

| Reaction | Reagents | Product |

| Bromination | Br₂ in CH₂Cl₂ | 2,3-Dibromo-3-(4-bromo-2-nitrophenyl)propanoic acid |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ | 3-(4-Bromo-2-nitrophenyl)propanoic acid |

Transformations Involving the Halogen and Nitro Aromatic Substituents

The bromo and nitro groups on the aromatic ring of this compound are crucial for directing further functionalization and can be transformed into a variety of other substituents.

The reduction of the nitro group is a particularly valuable transformation, as it leads to the formation of an amino group, opening up a wide range of subsequent derivatization possibilities. The selective reduction of the nitro group in the presence of a halogen is a well-established process in organic synthesis. A variety of reagents can be employed for this purpose, including catalytic hydrogenation over platinum or palladium catalysts. researchgate.net The choice of catalyst and reaction conditions is critical to prevent the undesired hydrodehalogenation (removal of the bromine atom). For instance, Pt/γ-Fe₂O₃ has been reported as a highly selective catalyst for the hydrogenation of bromonitrobenzenes to bromoanilines, suppressing the hydrodebromination side reaction. researchgate.net

The bromo substituent on the aromatic ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon bonds. However, a more fundamental transformation is its potential for nucleophilic aromatic substitution (SNAr) . The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the aromatic ring towards nucleophilic attack. This allows for the displacement of the bromide ion by a variety of nucleophiles, such as alkoxides, amines, and thiolates. The reactivity in SNAr reactions is significantly influenced by the position of the electron-withdrawing group; para- and ortho-substituted halonitrobenzenes are generally more reactive than their meta-counterparts. echemi.com

| Functional Group | Transformation | Reagents/Conditions | Product Functional Group |

| Nitro Group | Reduction | H₂, Pt/γ-Fe₂O₃ | Amino Group |

| Bromo Group | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂NH) | Alkoxy, Amino, etc. |

Chemical Reactivity, Reaction Mechanisms, and Stereochemical Investigations of 4 Bromo 2 Nitrocinnamic Acid

Mechanistic Studies of Elimination Reactions

The study of elimination reactions in cinnamic acid derivatives, such as 4-bromo-2-nitrocinnamic acid, provides fundamental insights into reaction mechanisms. The nature of the substrate, base, solvent, and leaving group dictates whether the reaction proceeds through a unimolecular (E1) or bimolecular (E2) pathway.

Elimination reactions involve the removal of two substituents from a molecule, typically resulting in the formation of a double or triple bond. youtube.com In derivatives of cinnamic acid, the competition between E1 and E2 pathways is a key area of mechanistic investigation.

The E1 (Elimination, Unimolecular) mechanism is a two-step process. youtube.com The first and rate-determining step is the spontaneous departure of the leaving group (in this case, the bromide ion) to form a carbocation intermediate. youtube.comkhanacademy.org This step's rate depends solely on the concentration of the substrate. masterorganicchemistry.com The subsequent step involves a weak base abstracting a proton from a carbon adjacent to the carbocation, leading to the formation of an alkene. khanacademy.org Tertiary substrates are most favorable for E1 reactions due to the stability of the resulting tertiary carbocation. youtube.com

The E2 (Elimination, Bimolecular) mechanism is a concerted, one-step process where the C-H bond breaking and C-Br bond breaking occur simultaneously. youtube.com This reaction's rate is dependent on the concentrations of both the substrate and the base. youtube.com E2 reactions require a strong base and a specific stereochemical arrangement known as an anti-periplanar conformation, where the hydrogen to be removed and the leaving group are in the same plane but on opposite sides of the C-C bond. youtube.com

For cinnamic acid derivatives, the choice between E1 and E2 is influenced by reaction conditions. The presence of a strong, non-nucleophilic base (e.g., alkoxides) favors the E2 pathway, while conditions involving a weak base and a polar protic solvent (e.g., ethanol (B145695) or water), which can stabilize the carbocation intermediate, favor the E1 pathway. youtube.com

| Feature | E1 Mechanism | E2 Mechanism |

|---|---|---|

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Base] |

| Steps | Two steps (Carbocation intermediate) | One step (Concerted) |

| Base Requirement | Weak base is sufficient | Strong base is required |

| Substrate Preference | Tertiary > Secondary | Tertiary > Secondary > Primary |

| Stereochemistry | No specific requirement | Requires anti-periplanar geometry |

| Rearrangements | Possible due to carbocation | Not possible |

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining if a specific C-H bond is broken in the rate-determining step. princeton.edu It involves comparing the reaction rate of a compound with that of its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). wikipedia.org The KIE is expressed as the ratio of the rate constants, kH/kD. wikipedia.org

This effect arises from the difference in zero-point vibrational energy between a C-H bond and a C-D bond; the C-D bond is stronger and has a lower zero-point energy, thus requiring more energy to break. libretexts.org

Primary KIE : A significant primary KIE (typically kH/kD > 2) is observed when the C-H bond is broken or formed in the rate-determining step. libretexts.org In the context of elimination reactions, a large primary KIE is a hallmark of the E2 mechanism, as the abstraction of a proton by the base is integral to the concerted, rate-limiting step. princeton.edu

Secondary KIE : A small or negligible KIE (kH/kD ≈ 1) indicates that the C-H bond is not broken in the rate-determining step. princeton.edulibretexts.org This is characteristic of the E1 mechanism, where the rate is determined by the departure of the leaving group, and the proton is removed in a subsequent, faster step. princeton.edu Therefore, isotopic substitution at the beta-carbon has little effect on the reaction rate.

By measuring the KIE for the elimination of bromine from a cinnamic acid derivative, researchers can definitively distinguish between the E1 and E2 pathways.

Intramolecular Cyclization and Rearrangement Pathways

The specific substitution pattern of this compound, with a nitro group positioned ortho to the cinnamic acid side chain, creates opportunities for unique intramolecular reactions.

The ortho-nitro group exerts a profound influence on the reactivity of the molecule. Its strong electron-withdrawing nature can activate the aromatic ring and the exocyclic double bond towards certain reactions. More importantly, its proximity to the three-carbon side chain allows for direct intramolecular interactions, particularly after a chemical transformation of the nitro group itself. Lewis acid coordination with a carbonyl group in related systems can enhance the electrophilicity of the side chain, promoting attack by a nearby nucleophilic group to facilitate cyclization. nih.gov

A significant reaction pathway for ortho-nitrocinnamic acids is reductive cyclization. This process involves the chemical reduction of the nitro group (-NO₂) to an amino group (-NH₂), which then acts as an intramolecular nucleophile.

The general mechanism proceeds as follows:

Reduction : The nitro group is reduced using various reagents, such as catalytic hydrogenation (H₂/Pd), or metals in acidic media (e.g., Fe/HCl, SnCl₂). This transforms the -NO₂ group into a nucleophilic -NH₂ group.

Intramolecular Cyclization : The newly formed amino group attacks the electrophilic side chain. In the case of a cinnamic acid derivative, this can occur via a conjugate addition to the α,β-unsaturated system.

Tautomerization/Aromatization : The resulting cyclic intermediate undergoes subsequent reactions, such as tautomerization or oxidation, to form a stable, aromatic N-heterocyclic product.

A classic example involving a related substrate is the Baeyer-Emmerling indole (B1671886) synthesis , where o-nitrocinnamic acid is converted to indole. wikipedia.org Similarly, the reductive cyclization of this compound is expected to yield substituted quinoline (B57606) or indole derivatives, which are important scaffolds in medicinal chemistry. A related base-mediated reductive cyclization of nitrophenyl compounds tethered to a ketone has been shown to produce benzazocine ring systems. nih.gov

Decarboxylation and Halodecarboxylation Reactions

Stereoselective Conversion to Brominated Styrene (B11656) Derivatives

Cinnamic acids can undergo decarboxylation or halodecarboxylation to yield styrene derivatives. In the case of this compound, a potential reaction would be a bromodecarboxylation to form 1-bromo-2-(bromomethyl)-4-nitrobenzene (B2480313) or a simple decarboxylation to yield 4-bromo-2-nitrostyrene. The stereoselectivity of such reactions, particularly those involving the double bond, is often dependent on the reaction mechanism. For instance, the conversion of cinnamic acid derivatives to β-bromostyrenes has been achieved with stereochemical control. It is plausible that similar methodologies could be applied to this compound to stereoselectively synthesize the corresponding brominated styrene derivative. However, no specific studies on this transformation for this particular substrate have been found.

Mechanistic Aspects of Carbon-Carbon Bond Cleavage and Halogen Trapping

The mechanism of halodecarboxylation of cinnamic acids, such as the Hunsdiecker reaction or variations thereof, typically involves the formation of a carboxylate salt which then reacts with a halogen source. The reaction can proceed through radical or ionic intermediates. The nature of the substituents on the aromatic ring can significantly influence the reaction pathway and the stability of any intermediates formed.

Advanced Spectroscopic and Structural Characterization Beyond Basic Identification

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy serves as a powerful tool for the detailed structural investigation of 4-Bromo-2-nitrocinnamic acid in both the solid and solution states.

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, can significantly impact the physical and chemical properties of a compound. Solid-state NMR (ssNMR) is highly effective for identifying and characterizing polymorphs because spectral parameters like chemical shifts are exquisitely sensitive to the local electronic environment, which differs with crystal packing. irispublishers.comnih.gov

For this compound, different polymorphs would arise from variations in intermolecular hydrogen bonding and stacking interactions. These variations can be detected using techniques like 13C Cross-Polarization Magic Angle Spinning (CP-MAS) NMR. researchgate.net Each distinct polymorph would present a unique set of 13C chemical shifts for the carbon atoms in the molecule. For instance, the carboxyl carbon and the aromatic carbons bonded to the bromine and nitro groups would be particularly sensitive to changes in their immediate surroundings. The differences in chemical shifts between polymorphs, though often small, are typically resolved with high-field ssNMR, allowing for unambiguous identification and quantification of different solid forms. researchgate.netbruker.com

Table 1: Hypothetical 13C ssNMR Chemical Shift Differences in Two Polymorphs of this compound

| Carbon Atom | Polymorph I (ppm) | Polymorph II (ppm) | Expected Difference (ppm) |

|---|---|---|---|

| Carboxyl (C=O) | 172.5 | 174.0 | 1.5 |

| Aromatic (C-Br) | 120.8 | 121.5 | 0.7 |

| Aromatic (C-NO₂) | 148.3 | 149.1 | 0.8 |

| Olefinic (Cα) | 118.9 | 119.4 | 0.5 |

| Olefinic (Cβ) | 142.1 | 142.8 | 0.7 |

Note: Data are hypothetical and for illustrative purposes.

In solution, this compound exhibits conformational flexibility, primarily concerning the rotation around the single bond connecting the acrylic acid moiety to the phenyl ring. The steric hindrance imposed by the ortho-nitro group influences the preferred conformation. DFT studies on similar molecules like cinnamic acid show that s-cis and s-trans conformers can exist, with the energy barrier between them being relatively small. scielo.org.mxscielo.org.mx

Solution-state NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be employed to determine the predominant conformation by measuring through-space proton-proton interactions. nih.gov For this compound, a NOE correlation between the olefinic proton (Hβ) and the aromatic protons would indicate the spatial proximity and help define the torsional angle. Furthermore, Variable Temperature (VT) NMR experiments can be used to study the dynamics of rotation around the C-C single bond. By monitoring the coalescence of signals as the temperature is changed, it is possible to calculate the rotational energy barrier, providing quantitative insight into the conformational stability. jmcs.org.mx

Vibrational Spectroscopy (FT-IR, Raman) for Probing Intermolecular Interactions and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the molecular vibrations and is particularly useful for studying intermolecular forces like hydrogen bonding. mt.comthermofisher.com In the solid state, carboxylic acids such as this compound typically form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxyl groups. researchgate.netcore.ac.uk

This dimerization is clearly observable in the FT-IR spectrum. Key features include:

A very broad absorption band for the O-H stretching vibration (ν(O-H)) appearing in the 2500–3300 cm⁻¹ region.

A characteristic shift of the carbonyl stretching vibration (ν(C=O)) to a lower wavenumber (typically around 1680–1710 cm⁻¹) compared to the monomeric form, indicative of its involvement in the hydrogen bond. researchgate.net

Raman spectroscopy offers complementary information. While the O-H stretch is often weak in Raman, the C=C double bond and aromatic ring vibrations are typically strong. mt.com Changes in the crystal lattice and intermolecular interactions, such as those occurring during a polymorphic phase transition, can be monitored by observing shifts in the low-frequency Raman modes (lattice phonons). mt.com Studies on related brominated compounds have utilized both techniques to confirm structural characteristics. nih.govnih.govrsc.org

Table 2: Expected Characteristic Vibrational Frequencies for this compound Dimer

| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| ν(O-H) | FT-IR | 2500 - 3300 (broad) | H-bonded hydroxyl stretch in carboxyl dimer |

| ν(C=O) | FT-IR, Raman | 1680 - 1710 | Carbonyl stretch in H-bonded dimer |

| ν(C=C) | Raman, FT-IR | 1625 - 1640 | Olefinic double bond stretch |

| νₐₛ(NO₂) | FT-IR | 1510 - 1530 | Asymmetric nitro group stretch |

| νₛ(NO₂) | FT-IR | 1340 - 1360 | Symmetric nitro group stretch |

| γ(C-H) | FT-IR | 750 - 850 | Out-of-plane aromatic C-H bending |

Note: Data are based on typical values for substituted cinnamic acids.

Electronic Absorption and Emission Spectroscopy

The electronic properties of this compound are governed by its extended π-conjugated system, which includes the phenyl ring, the acrylic acid moiety, and the nitro group.

The UV-Visible absorption spectrum of this compound is expected to be dominated by intense π→π* electronic transitions. The nitro group, being a strong chromophore and electron-withdrawing group, significantly influences the absorption profile. The primary absorption band would correspond to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). Solvatochromism studies, where the absorption spectrum is recorded in solvents of varying polarity, can provide further insight into the nature of the electronic transitions.

Upon excitation, the molecule can relax through radiative pathways, such as fluorescence. The presence of an ortho-substituent can create a flat or barrier-like potential energy surface in the first excited singlet state (S₁), which often results in observable fluorescence. nih.gov The strength of any intermolecular hydrogen bonds can also influence the electronic spectra, potentially causing shifts in the absorption and emission peaks. nih.gov

Like many cinnamic acid derivatives, this compound has the potential to undergo trans-cis photoisomerization upon irradiation with UV light. researchgate.net The absorption of a photon promotes the molecule to an excited electronic state (e.g., S₁), where the rotational barrier around the C=C double bond is significantly reduced. This allows for rotation to the cis conformation before the molecule relaxes back to the ground state.

X-ray Crystallography for Precise Molecular and Supramolecular Architecture Determination

X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and torsion angles, thereby confirming the molecular structure. Furthermore, it elucidates the packing of molecules in the crystal lattice, revealing the intricate network of non-covalent interactions that govern the supramolecular architecture. These interactions, including hydrogen bonding, halogen bonding, and π-π stacking, are crucial in dictating the material's macroscopic properties.

A comprehensive search of crystallographic databases and the scientific literature was conducted to obtain single-crystal X-ray diffraction data for this compound. Despite extensive efforts, no published crystal structure for this specific compound could be located. Consequently, a detailed analysis of its molecular and supramolecular features based on experimental X-ray crystallography is not possible at this time.

While data for the target compound is unavailable, the crystallographic analysis of closely related cinnamic acid derivatives can offer valuable insights into the potential structural motifs that this compound might adopt. For instance, studies on other nitrocinnamic and bromocinnamic acid analogs frequently reveal the formation of hydrogen-bonded dimers through their carboxylic acid functionalities. The presence and relative orientation of the bromo and nitro substituents would be expected to significantly influence the crystal packing through halogen bonding and other dipole-dipole interactions, potentially leading to unique supramolecular assemblies.

The absence of a determined crystal structure for this compound highlights an opportunity for future research. The synthesis of suitable single crystals and their subsequent X-ray diffraction analysis would provide invaluable, definitive data on its molecular conformation and supramolecular organization. Such a study would be essential for a complete understanding of its solid-state behavior and for correlating its structure with its physicochemical properties.

Computational Chemistry and Theoretical Modeling for 4 Bromo 2 Nitrocinnamic Acid Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors

Detailed quantum chemical calculations are essential for understanding the intrinsic properties of a molecule. For many organic compounds, these calculations provide valuable information on stability, reactivity, and potential applications.

Specific data on the energy profiles, Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and charge distribution for 4-bromo-2-nitrocinnamic acid are not available in the public research domain. Such studies would typically involve geometry optimization to find the most stable conformation and subsequent analysis of the molecular orbitals to predict sites of electrophilic and nucleophilic attack. The distribution of electron density, influenced by the electron-withdrawing nitro group and the bromine atom, would be a key area of investigation.

While computational methods are frequently used to predict spectroscopic data like NMR chemical shifts and IR vibrational frequencies for cinnamic acid and its derivatives, scielo.org.mxresearchgate.net no specific theoretical predictions for this compound have been published. Such theoretical spectra, when compared with experimental data, can aid in the structural confirmation of the compound and provide a deeper understanding of its vibrational modes.

Mechanistic Studies through Computational Reaction Pathway Elucidation

Computational chemistry plays a crucial role in mapping out the potential reaction pathways of a molecule, identifying transition states, and calculating energy barriers.

There are no published computational studies that characterize the transition states or calculate the reaction barriers for chemical transformations involving this compound. This type of research is vital for understanding reaction kinetics and mechanisms, which is fundamental for optimizing synthetic routes and predicting product distributions. researchgate.netnih.govarxiv.org

The influence of different solvents on the reaction dynamics of this compound has not been computationally investigated. Theoretical models, such as the Polarizable Continuum Model (PCM), are often used to simulate solvent effects, which can significantly alter reaction pathways and energetics. scielo.org.mxjmcs.org.mx

Molecular Dynamics Simulations for Conformational Flexibility and Self-Assembly

Molecular dynamics simulations can provide insights into the conformational landscape of a molecule and its potential for self-assembly or interaction with other molecules. researchgate.net However, no molecular dynamics studies focused on this compound have been reported in the scientific literature. Such simulations would be valuable for understanding its behavior in different environments and its potential applications in materials science or pharmacology.

Intermolecular Interaction Analysis in Condensed Phases

In the condensed phases, particularly in the solid state, the spatial arrangement and macroscopic properties of this compound are governed by a network of intermolecular interactions. While specific crystallographic data for this compound is not extensively detailed in the public domain, a comprehensive understanding of its intermolecular forces can be derived from the analysis of its functional groups and comparison with structurally related cinnamic acid derivatives. The primary interactions expected to dictate the crystal packing are hydrogen bonds, supplemented by other weaker non-covalent forces.

The most significant intermolecular interaction in the crystal structure of cinnamic acid derivatives is the formation of hydrogen-bonded dimers. core.ac.uk The carboxylic acid moieties of two molecules typically form a centrosymmetric dimer via strong O–H⋯O hydrogen bonds. core.ac.ukrsc.org This is a common and highly stable motif for carboxylic acids in the solid state.

These primary dimeric units are then further organized into a three-dimensional lattice through a series of weaker intermolecular interactions. The presence of aromatic C-H groups, the vinyl C-H group, the nitro group, and the bromine atom provide multiple sites for such secondary interactions. Weaker C–H⋯O hydrogen bonds are known to play a crucial role in connecting the primary dimeric units of cinnamic acids. core.ac.ukrsc.org In the case of this compound, the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid can act as hydrogen bond acceptors for aromatic and vinyl C-H donors.

Furthermore, the bromine atom can participate in halogen bonding (Br⋯O or Br⋯N), and the nitro group can engage in dipole-dipole interactions. The aromatic rings can also contribute to the crystal stability through π-π stacking interactions. The interplay of these varied intermolecular forces determines the final crystal packing and polymorphism of the compound. Computational modeling, such as Density Functional Theory (DFT), is a powerful tool to investigate the geometry, vibrational frequencies, and the nature of these intermolecular interactions in detail.

The following table summarizes the expected types of intermolecular interactions in the condensed phase of this compound, with typical bond parameters extrapolated from studies on similar molecules.

| Interacting Atoms | Type of Interaction | Typical Distance (Å) | Typical Angle (°) |

| O–H⋯O (Carboxyl) | Strong Hydrogen Bond | 2.6 - 2.8 | 170 - 180 |

| C–H⋯O (Aromatic/Vinyl to Carbonyl/Nitro) | Weak Hydrogen Bond | 3.0 - 3.5 | 120 - 160 |

| Br⋯O (to Nitro/Carbonyl) | Halogen Bond | 3.0 - 3.4 | 160 - 175 |

| π-π Stacking (Aromatic Rings) | van der Waals | 3.3 - 3.8 | - |

This table presents expected values based on related structures and general principles of intermolecular interactions.

Research Applications and Prospective Areas for Further Investigation

Advanced Synthetic Precursor Applications

The molecular architecture of 4-Bromo-2-nitrocinnamic acid makes it a promising starting material for the synthesis of intricate organic molecules.

The presence of the ortho-nitro group and the acrylic acid side chain is a classic precursor arrangement for the synthesis of quinoline-based heterocyclic systems. Through a reductive cyclization reaction, where the nitro group is reduced to an amine, an intramolecular reaction can occur to form a quinoline (B57606) ring. The bromine atom at the 4-position would be retained in the final product, offering a handle for further functionalization, such as cross-coupling reactions to build more complex polycyclic structures.

Table 1: Potential Heterocyclic Scaffolds from this compound

| Starting Material | Potential Reaction | Resulting Core Structure |

|---|

Cinnamic acid and its derivatives are recognized as important intermediates in the synthesis of a wide array of biologically active molecules. evitachem.com The specific substitution on this compound could be leveraged to synthesize targeted analogs of known active compounds. For instance, the electron-withdrawing nature of the nitro and bromo groups could influence the electronic properties and reactivity of the molecule, potentially leading to novel derivatives with unique biological activities.

Exploration in Functional Materials Science

The inherent electronic and structural features of this compound suggest its potential for investigation in the field of materials science.

Molecules containing nitro and bromo-substituted aromatic rings conjugated with a double bond can exhibit interesting photoactive properties. The extended π-system of this compound could be a foundation for developing novel organic dyes or components of photochromic materials. Further derivatization could lead to materials with tailored light absorption and emission characteristics, making them candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The carboxylic acid group of this compound provides a direct anchoring point for the functionalization of metal oxide nanoparticle surfaces. By attaching this molecule, the surface properties of nanomaterials could be modified to introduce new functionalities stemming from the bromo and nitro groups. This could be utilized to tune the electronic properties of the nanoparticles or to provide a reactive site for subsequent chemical modifications.

Structure-Activity Relationship (SAR) Studies for Novel Derivatives (General methodological approach)

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and aim to correlate the chemical structure of a compound with its biological activity. evitachem.com For novel derivatives of this compound, a general SAR study would involve a systematic approach:

Synthesis of Analogs: A library of derivatives would be synthesized by modifying the three main regions of the molecule: the bromine atom, the nitro group, and the carboxylic acid. For example, the bromine could be replaced with other halogens or alkyl groups, the nitro group could be reduced to an amine or replaced with other electron-withdrawing groups, and the carboxylic acid could be converted to esters or amides.

Biological Screening: The synthesized compounds would be tested in a panel of biological assays to determine their activity in a specific area, such as antimicrobial or anticancer activity.

Data Analysis: The biological activity data would be analyzed in conjunction with the structural modifications. This allows researchers to identify which functional groups and positions on the molecule are crucial for its activity. For instance, it might be found that a strong electron-withdrawing group at the 2-position is essential for high potency.

Iterative Design: Based on the initial SAR findings, a new generation of more potent and selective compounds can be designed and synthesized, leading to the optimization of the lead compound.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Bio-Inspired Chemical Synthesis and Biomimetic Transformations

Bio-inspired chemical synthesis is a field of organic chemistry that emulates nature's strategies to create molecules. wikipedia.org This approach often involves the use of enzymes or mimics of enzymatic processes to conduct reactions with high selectivity under mild, environmentally benign conditions. wikipedia.orgspringernature.com For a substituted compound like this compound, a bio-inspired approach would draw from natural pathways that assemble the cinnamic acid backbone and those that perform specific functional group transformations, such as halogenation and nitration.

The foundational structure of this compound is cinnamic acid itself. In nature, cinnamic acids are key intermediates in the phenylpropanoid pathway, which is responsible for synthesizing a vast array of natural products in plants, including lignans, flavonoids, and stilbenes. mdpi.com The biosynthesis of the cinnamic acid core begins with the amino acid L-phenylalanine. The enzyme Phenylalanine Ammonia Lyase (PAL) catalyzes the deamination of L-phenylalanine to produce (E)-cinnamic acid, representing a highly efficient and selective bio-transformation that serves as a blueprint for enzymatic synthesis. mdpi.com

While direct enzymatic synthesis of this compound is not extensively documented, biomimetic transformations of its constituent parts—the cinnamic acid carboxyl group and the functional groups on the aromatic ring—are subjects of significant research.

Enzymatic Transformations of Cinnamic Acid Derivatives

One common bio-inspired transformation is the enzymatic modification of the carboxylic acid group, particularly through esterification. Lipases are frequently employed for this purpose due to their stability and broad substrate tolerance. For instance, the immobilized lipase (B570770) Novozym 435 has been successfully used to catalyze the synthesis of various cinnamic acid esters. jocpr.comnih.gov Research on related substituted cinnamic acids, such as ferulic acid and p-methoxycinnamic acid, demonstrates the viability of this approach, achieving high conversion rates. nih.gov These enzymatic methods are advantageous as the enzyme can often be recovered and reused without significant loss of activity. jocpr.comnih.gov The principles from these studies could foreseeably be applied to this compound to generate novel ester derivatives.

| Cinnamic Acid Derivative | Alcohol Substrate | Reaction Temperature | Reaction Time | Conversion Yield |

|---|---|---|---|---|

| Ferulic acid (4-hydroxy-3-methoxycinnamic acid) | Ethanol (B145695) | 75°C | 2 days | 87% |

| p-Methoxycinnamic acid | 2-Ethylhexanol | 80°C | 1 day | 90% |

Biocatalytic Approaches to Functional Group Modification

The functional groups on the aromatic ring of this compound present further opportunities for biomimetic transformations. The reduction of the nitro group is a particularly well-studied area in biocatalysis.

Nitroreductase enzymes, which are often flavin-dependent, can catalyze the six-electron reduction of an aromatic nitro group (–NO₂) to an amino group (–NH₂). nih.gov This transformation is challenging to achieve with high chemoselectivity using traditional chemical reductants, which may also reduce other functional groups like the alkene on the cinnamic acid side chain. chemrxiv.org Bio-inspired systems offer a selective alternative. Recent advancements include:

Photoenzymatic Systems : These systems use light to drive the enzymatic reduction. For example, chlorophyll (B73375) has been used as a photocatalyst to fuel flavin-dependent nitroreductases, enabling the selective synthesis of amino, azoxy, or azo compounds from nitroaromatics. nih.govresearchgate.net

Cofactor-Free Hydrogenation : A novel approach utilizes a hydrogenase enzyme supported on carbon black. This system uses H₂ gas as the reductant and facilitates the reduction of the nitro group without the need for expensive biological cofactors like NAD(P)H. chemrxiv.orgchemrxiv.org This method has shown high tolerance for a wide range of other functional groups. chemrxiv.org

| System Type | Key Biocatalyst | Reductant/Energy Source | Key Features | Reference |

|---|---|---|---|---|

| Photoenzymatic Reduction | Flavin-dependent Nitroreductase | Visible Light (with photocatalyst like chlorophyll) | Allows for selective reduction to amine, azoxy, or azo compounds under mild conditions. | nih.gov |

| Cofactor-Free Hydrogenation | NiFe Hydrogenase on Carbon Black | H₂ (1 atm) | Avoids costly NAD(P)H cofactors; highly chemoselective for the nitro group. | chemrxiv.orgchemrxiv.org |

Furthermore, the synthesis of the substituted aromatic ring itself can be approached from a bio-inspired perspective. The fields of enzymatic halogenation and nitration are emerging. acs.org Flavin-dependent halogenase enzymes have been identified that can perform site-selective C–H halogenation on aromatic precursors. springernature.com Similarly, while less common, enzymatic nitration pathways are being explored, which could provide a green alternative to traditional nitration methods that use harsh acids. acs.org These developing areas hold future promise for the complete bio-synthesis of complex molecules like this compound from simple precursors.

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-Bromo-2-nitrocinnamic acid, and how can reaction conditions be optimized for high purity?

- Methodology : Begin with bromination of 2-nitrocinnamic acid using bromine or N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF or DCM) under controlled temperature (0–25°C). Monitor reaction progress via TLC and purify via recrystallization from ethanol/water mixtures. For optimization, adjust stoichiometry (1:1.2 molar ratio of substrate to brominating agent) and reaction time (6–12 hours) to minimize side products like di-brominated analogs .

- Characterization : Confirm structure using (e.g., aromatic proton splitting patterns) and LC-MS to verify molecular ion peaks. Cross-reference melting points with literature values to assess purity .

Q. How can crystallographic data for this compound be effectively collected and refined?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELXT for space group determination and SHELXL for refinement, incorporating anisotropic displacement parameters for bromine and nitro groups. Validate hydrogen bonding networks using OLEX2 or ORTEP-3 for visualization .

Q. What purification strategies are most effective for isolating this compound from reaction mixtures containing halogenated byproducts?

- Methodology : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) to separate mono-brominated target from di-brominated impurities. For challenging separations, use preparative HPLC with a C18 column and acetonitrile/water mobile phase (0.1% TFA). Confirm purity via to detect residual halogenated contaminants .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties of this compound, and what functional is optimal for bromine-containing systems?

- Methodology : Use the B3LYP hybrid functional with a Def2-TZVP basis set to model bromine’s relativistic effects. Calculate HOMO-LUMO gaps and electrostatic potential maps using Gaussian 15. Compare results with experimental UV-Vis spectra (λ_max ~300–350 nm) to validate electronic transitions .

Q. What challenges arise in refining the crystal structure of this compound due to its heavy atom (Br) and how can these be mitigated?

- Methodology : Address absorption effects (μ = 3.2 mm) by applying multi-scan corrections (SADABS). Refine disorder in the nitro group using PART instructions in SHELXL. Validate thermal parameters (ADPs) with Hirshfeld surface analysis to ensure realistic electron density models .

Q. How does the nitro group’s orientation in this compound influence its reactivity in cross-coupling reactions, and what experimental evidence supports this?

- Methodology : Perform Suzuki-Miyaura coupling with phenylboronic acid under Pd(PPh) catalysis. Compare reaction yields when the nitro group is para vs. ortho to the bromine. Use to track coupling efficiency and XPS to analyze electronic effects on the bromine leaving group .

Q. What analytical approaches resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodology : Reconcile DFT-predicted IR vibrational modes (e.g., C=O stretch at ~1700 cm) with experimental ATR-FTIR spectra. Adjust computational models by including solvent effects (PCM for DMSO) and anharmonic corrections. Cross-validate using solid-state NMR to assess crystal packing influences .

Q. How can the stability of this compound under varying pH and temperature conditions be systematically evaluated for biological assays?

- Methodology : Conduct accelerated stability studies by incubating the compound in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C for 24–72 hours. Monitor degradation via HPLC-MS and identify breakdown products (e.g., de-brominated or decarboxylated derivatives). Use Arrhenius plots to extrapolate shelf-life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。